molecular formula C10H18O3 B14385520 (6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid CAS No. 87442-13-5

(6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid

Cat. No.: B14385520
CAS No.: 87442-13-5
M. Wt: 186.25 g/mol
InChI Key: CDAJACJYYZHNJA-QMMMGPOBSA-N
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Description

(6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid is an organic compound with a unique structure that includes a hydroxyl group, a double bond, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 2,6-dimethyl-2-octene and hydroxylating agents. The reaction typically requires specific conditions, including controlled temperature and pH, to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond results in a saturated compound.

Scientific Research Applications

(6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl groups and double bonds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, including modulation of metabolic pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (6S)-5-Methyltetrahydrofolic acid: Similar in structure but with different functional groups.

    (6S)-6-Fluoroshikimic acid: Shares the (6S) configuration but has a fluorine atom and different reactivity.

Uniqueness

(6S)-8-Hydroxy-2,6-dimethyloct-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

87442-13-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(6S)-8-hydroxy-2,6-dimethyloct-2-enoic acid

InChI

InChI=1S/C10H18O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5,8,11H,3-4,6-7H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

CDAJACJYYZHNJA-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C(=O)O)CCO

Canonical SMILES

CC(CCC=C(C)C(=O)O)CCO

Origin of Product

United States

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